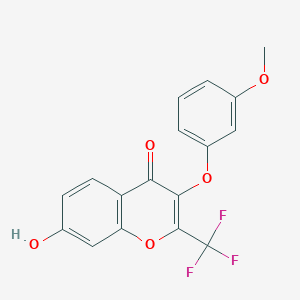

2-吗啉-3-((3-(三氟甲基)苯基)氨基)萘-1,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

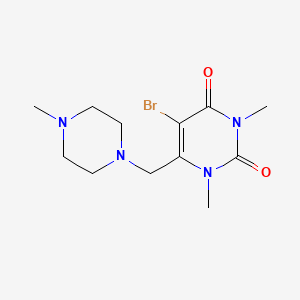

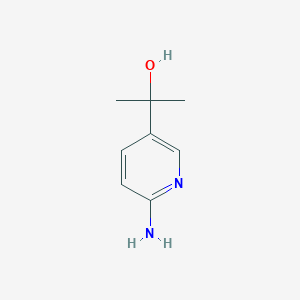

“2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione” is a complex organic compound. It is a derivative of 1,4-naphthoquinone, which is a class of organic compounds known for their wide range of applications . Quinones are redox-active structures that play an important role in bio-systems . Some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties .

Synthesis Analysis

The synthesis of 3-arylamino-1,4-naphthoquinone derivatives was carried out via the reactions of 2,3-dichloro-1,4-naphthoquinone and primary arylamines containing an electron withdrawing substituent (–CF3) on the rings at the o-, m-, and p-positions as the starting materials .Molecular Structure Analysis

The crystal structures of both compounds were determined by the single crystal X-ray diffraction method . The molecules are non-planar: torsion angles around the N–C (naphthoquinone) bond are 32.62° and 30.61° for 1 and 2, respectively . In both crystals, hydrogen bonds N–H···O and N–H···Cl exist .Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .科学研究应用

化学相互作用和反应

- 与指定化合物密切相关的萘衍生物表现出独特的反应模式,例如在萘核上的特定位置立体选择性地加成亲电试剂。这种立体方向性可以受到醇或其他取代基的存在的影响,展示了该化合物在合成和化学转化中的潜力 (Fujita et al., 2001).

结构分析和晶体学

- 类似的萘-1,4-二酮衍生物的结构分析已经通过单晶X射线衍射方法进行,揭示了非平面分子结构和各种分子间氢键相互作用。这种详细的结构见解对于理解化合物在不同环境中的行为及其在材料科学中的潜在应用至关重要 (Yıldırım et al., 2019).

光物理性质和应用

- 萘-1,4-二酮化合物因其光物理性质而受到研究,其光物理性质受其结构构型影响。这些性质在材料科学和光动力疗法领域具有重要意义,在这些领域,光与化学物质的相互作用是一个关键因素 (Ambili Raj et al., 2008).

作用机制

属性

IUPAC Name |

2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDVWPPTAYPKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)